molecular formula C13H9BrN2O2S B8360591 2-Benzylsulfanyl-5-(5-bromo-furan-2-yl)-[1,3,4]oxadiazole

2-Benzylsulfanyl-5-(5-bromo-furan-2-yl)-[1,3,4]oxadiazole

Cat. No. B8360591
M. Wt: 337.19 g/mol
InChI Key: SGCMVNLADOGZJY-UHFFFAOYSA-N
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Patent
US08372832B2

Procedure details

Benzylbromide (6.18 g, 36.1 mmol) was added over 5 minutes time-period to a mixture of 5-(5-bromo-furan-2-yl)-[1,3,4]oxadiazole-2-thiol (8.5 g, 36.1 mmol), trietylamine (6.96 g, 68.8 mmol) and ethanol (100 ml, 99%). The reaction mixture was stirred at room-temperature for 2 hours. Aqueous sodium hydroxide (50 ml, 1 M) and water (100 ml) was added followed by extraction with diethylether (3×50 ml). The organic phase was washed with water (3×50 ml), dried and evaporated. The product was isolated as a red solid. Yield 10.7 g (92%).
Quantity
6.18 g
Type
reactant
Reaction Step One
Name
5-(5-bromo-furan-2-yl)-[1,3,4]oxadiazole-2-thiol
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
6.96 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:9][C:10]1[O:14][C:13]([C:15]2[O:19][C:18]([SH:20])=[N:17][N:16]=2)=[CH:12][CH:11]=1.C(N(CC)CC)C.[OH-].[Na+]>O.C(O)C>[CH2:1]([S:20][C:18]1[O:19][C:15]([C:13]2[O:14][C:10]([Br:9])=[CH:11][CH:12]=2)=[N:16][N:17]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
6.18 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
5-(5-bromo-furan-2-yl)-[1,3,4]oxadiazole-2-thiol
Quantity
8.5 g
Type
reactant
Smiles
BrC1=CC=C(O1)C1=NN=C(O1)S
Name
Quantity
6.96 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room-temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with diethylether (3×50 ml)
WASH
Type
WASH
Details
The organic phase was washed with water (3×50 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product was isolated as a red solid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C1=CC=CC=C1)SC=1OC(=NN1)C=1OC(=CC1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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